1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, a dibenzylamino group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate is prepared by reacting cyclohexanone with dibenzylamine in the presence of a reducing agent such as sodium borohydride.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The dibenzylamino group may interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
- ®-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea is unique due to the presence of both dibenzylamino and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKVSGWNLVFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.